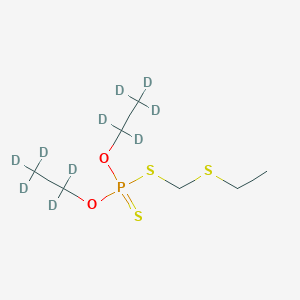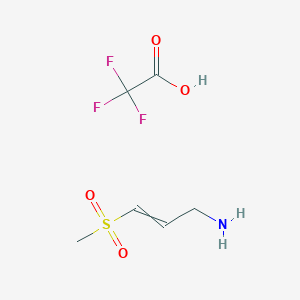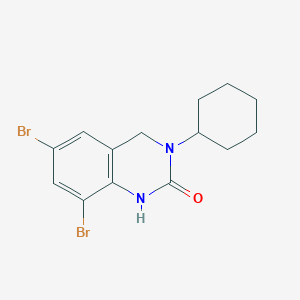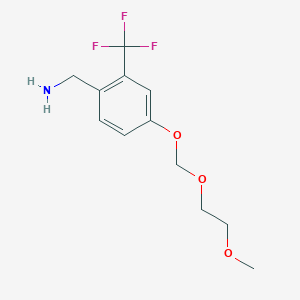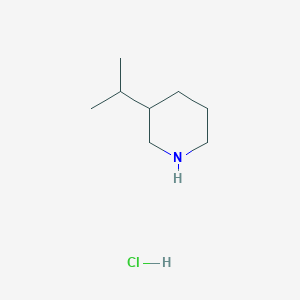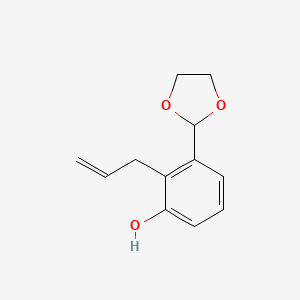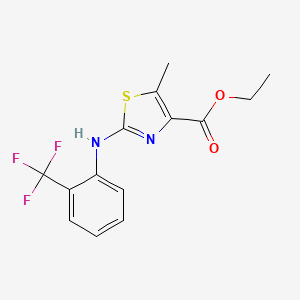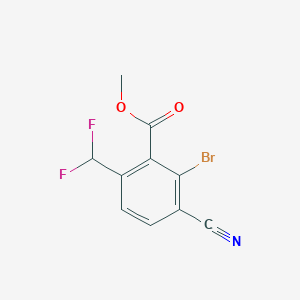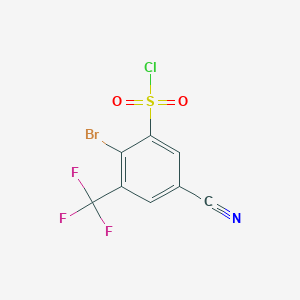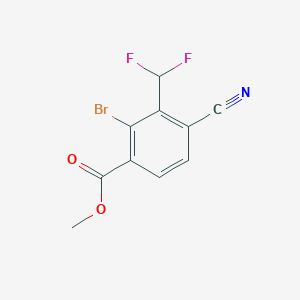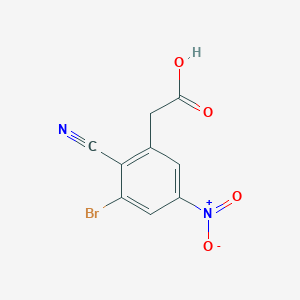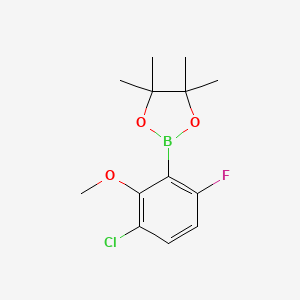
3-氯-6-氟-2-甲氧基苯硼酸频哪醇酯
描述
“3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1628684-12-7. Its IUPAC name is 2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom connected to an oxygen atom, forming a boronic ester. The boron atom is also connected to a phenyl ring, which is substituted with a chlorine atom, a fluorine atom, and a methoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.54 . It is a solid at room temperature and should be stored at temperatures between 2-8°C . The compound is relatively stable, but like other boronic esters, it may be susceptible to hydrolysis, particularly at physiological pH .科学研究应用
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction. The boron reagents, such as “3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester”, are highly valuable in this process .
3. Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors This compound can be used as a reactant for the preparation of functionally selective allosteric modulators of GABAA receptors .
4. Preparation of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 It can also be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Rhodium-Catalyzed Intramolecular Amination
This compound can be used as a reagent for rhodium-catalyzed intramolecular amination .
Palladium-Catalyzed Stereoselective Heck-Type Reaction
It can be used as a reagent for palladium-catalyzed stereoselective Heck-type reaction .
作用机制
Target of Action
The primary target of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the boron atom in the compound transfers its attached organic group to a metal, such as palladium . This results in the formation of a new carbon-metal bond, enabling the subsequent formation of a carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and the production of various organic compounds . The downstream effects include the synthesis of complex organic structures from simpler precursors .
Pharmacokinetics
They can undergo hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler ones . It’s also worth noting that the compound can participate in reactions like protodeboronation, leading to transformations such as formal anti-Markovnikov alkene hydromethylation .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
安全和危害
The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
未来方向
The future directions for this compound could involve its use in the development of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Additionally, the compound’s role in the Suzuki–Miyaura coupling reaction makes it a valuable building block in organic synthesis .
属性
IUPAC Name |
2-(3-chloro-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-9(16)7-6-8(15)11(10)17-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVJSXDOVBDXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![({2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1460491.png)
